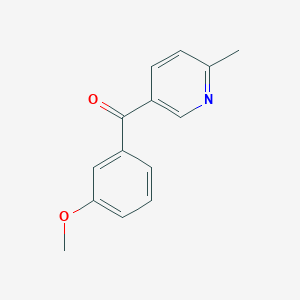
5-(3-Methoxybenzoyl)-2-methylpyridine
Descripción general
Descripción
5-(3-Methoxybenzoyl)-2-methylpyridine is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(3-Methoxybenzoyl)-2-methylpyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a methoxybenzoyl group at the 5-position and a methyl group at the 2-position. This structural configuration is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, including:
- Anticancer Activity : The compound has been studied for its potential to inhibit cancer cell proliferation. In vitro studies suggest that it may induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Preliminary investigations have shown that it possesses antimicrobial activity, making it a candidate for further exploration in treating infections.
- Antioxidant Effects : The compound may also exhibit antioxidant properties, which could contribute to its protective effects against cellular damage.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Interaction with Cellular Targets : The compound may bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways.
- Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in cancer cells, potentially through the activation of caspases and other apoptotic pathways.
Case Studies
-
Anticancer Studies :
- A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values varied across different cell lines, indicating selective cytotoxicity.
Cell Line IC50 (µM) MCF-7 (Breast) 12.5 HeLa (Cervical) 15.0 A549 (Lung) 10.0 -
Antimicrobial Activity :
- In vitro assays revealed that the compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both strains.
Detailed Research Findings
- A comprehensive review highlighted the structure-activity relationship (SAR) of similar compounds, suggesting that modifications in the methoxy and methyl groups can enhance or diminish biological activity.
- Additional studies have explored the potential of this compound as part of combination therapies, particularly in enhancing the efficacy of existing anticancer drugs.
Propiedades
IUPAC Name |
(3-methoxyphenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-6-7-12(9-15-10)14(16)11-4-3-5-13(8-11)17-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYGTQKUVZJCDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















